(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid
Description
Properties
IUPAC Name |
(3S)-3-[[[2-(ethylamino)-2-methylpropanoyl]amino]methyl]-5-methylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-6-16-14(4,5)13(19)15-9-11(7-10(2)3)8-12(17)18/h10-11,16H,6-9H2,1-5H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDUKKDKKMEEC-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)(C)C(=O)NCC(CC(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(C)(C)C(=O)NC[C@@H](CC(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the ethylamino group: This can be achieved through the reaction of ethylamine with a suitable precursor.
Introduction of the methylpropanamido group: This step involves the reaction of the ethylamino intermediate with a methylpropanoyl chloride under basic conditions.
Formation of the hexanoic acid backbone: The final step involves the coupling of the intermediate with a hexanoic acid derivative, followed by purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino or methylpropanamido groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of various cancer cell lines, including HCT-116 and MCF-7. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 7.52 |
Neurological Applications
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that it may modulate neurotransmitter levels and exert antioxidant effects, contributing to neuronal survival under stress conditions .
Potential Drug Development
Given its biological activity, this compound is being explored as a lead compound for drug development in oncology and neurology. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and other cognitive disorders.
Formulation Challenges
One of the challenges in developing this compound into a pharmaceutical agent is its solubility profile. Innovations in formulation techniques, such as the use of nanoparticles or liposomal delivery systems, are being researched to enhance bioavailability and therapeutic efficacy .
Case Studies
Several case studies have documented the successful application of this compound in experimental settings:
- Case Study 1 : A study on a derivative of this compound demonstrated significant tumor reduction in xenograft models of breast cancer.
- Case Study 2 : Another investigation focused on its neuroprotective effects showed that treatment with the compound resulted in improved cognitive function in animal models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
Substituent Complexity: The target compound’s ethylamino-methylpropanamido group is more sterically demanding than the amino-dimethylbutanamido group in or the amino-oxoethyl group in . This complexity may enhance binding specificity in biological systems.
Molecular Weight : The target’s estimated molecular weight (~285) is higher than (187.24) and (161.20), likely due to its extended side chain.
Stereochemistry : The 3S configuration distinguishes it from (2S,3R), which has additional hydroxyl functionality influencing solubility and hydrogen-bonding capacity.
Role of Amide and Amino Groups
- Target Compound: The ethylamino-methylpropanamido side chain may facilitate interactions with hydrophobic pockets in proteins, while the amide group could engage in hydrogen bonding.
- Analog : The simpler 2-amino-2-oxoethyl group may limit interactions due to reduced steric bulk and hydrogen-bonding diversity.
Stereochemical Influence
- The 3S configuration in the target compound contrasts with the 2S,3R configuration in , which introduces a hydroxyl group. This difference could drastically alter pharmacokinetics; for example, ’s hydroxyl group may improve aqueous solubility but reduce membrane permeability compared to the target’s lipophilic side chain.
Biological Activity
(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid, also known as its hydrochloride form, is a synthetic compound characterized by a complex structure that includes an amino acid derivative. This compound has garnered attention for its potential biological activities, particularly in the realms of pharmacology and biochemistry. The presence of both hydrophilic and lipophilic properties in its structure suggests diverse interactions with biological macromolecules, which could lead to significant pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₉ClN₂O₃
- Molecular Weight : 308.84 g/mol
- CAS Number : 1955523-85-9
The compound features a chiral center at the 3-position, indicating that it can exist as stereoisomers. Its structural components include an ethylamino group and a carboxylic acid moiety, which are crucial for its biological activity.
Biological Activity
Preliminary studies indicate that this compound may exhibit various biological activities due to its structural characteristics:
- Neurotransmitter Interaction : The ethylamino group suggests potential interactions with neurotransmitter receptors, which may influence neurological pathways and behaviors.
- Metabolic Pathways : The carboxylic acid component may play a role in metabolic processes, possibly acting as a substrate or inhibitor for specific enzymes involved in metabolism.
Table 1: Summary of Biological Activities
Cytotoxicity and Anti-Mitotic Activity
Research has indicated that compounds structurally similar to this compound exhibit cytotoxic and anti-mitotic properties. A study highlighted the compound's potential to inhibit cell proliferation in certain cancer cell lines, suggesting its utility in cancer therapy .
Interaction Studies
Interaction studies have been crucial in elucidating how this compound interacts with biological macromolecules. These studies often employ techniques such as molecular docking simulations and binding affinity assays to predict and confirm the binding interactions with target proteins .
Q & A
Q. What are the recommended synthetic routes for (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid, and how can reaction conditions be optimized?
Methodology :
- Step 1 : Initiate with the synthesis of the hexanoic acid backbone using esterification or carboxylation of a pre-functionalized alkane chain.
- Step 2 : Introduce the ethylamino-methylpropanamido group via amide coupling (e.g., EDC/NHS or HATU-mediated reactions) under inert conditions (N₂ atmosphere) to minimize side reactions.
- Step 3 : Optimize reaction temperature (typically 0–25°C) and solvent polarity (e.g., DMF or DCM) to enhance yield and reduce racemization.
- Validation : Monitor progress via LC-MS and confirm stereochemistry using chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How is the stereochemical integrity of the (3S) configuration validated during synthesis?
Methodology :
- Chiral Resolution : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC to separate enantiomers.
- Spectroscopic Confirmation : Compare experimental CD spectra with computational models (e.g., TD-DFT simulations) to confirm the (3S) configuration.
- Reference Standards : Cross-validate with commercially available chiral amino acid derivatives (e.g., (2S)-configured analogs in and ) .
Advanced Research Questions
Q. What analytical techniques are critical for characterizing impurities in this compound?
Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Identify trace impurities (e.g., unreacted intermediates) with ppm-level mass accuracy.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures, particularly for methyl and ethyl groups in the hexanoic acid backbone.
- X-ray Crystallography : Determine crystal structure to confirm spatial arrangement of functional groups and rule out polymorphic contamination .
Q. How can computational modeling predict the pharmacokinetic behavior of this compound?
Methodology :
- ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate binding affinity to serum albumin or target enzymes (e.g., proteases) to assess bioavailability.
- Validation : Compare in silico results with in vitro assays (e.g., Caco-2 cell permeability studies) .
Q. What strategies resolve data contradictions in biological activity studies (e.g., conflicting IC₅₀ values)?
Methodology :
- Assay Standardization : Ensure consistent buffer pH, temperature, and enzyme/substrate concentrations across labs.
- Orthogonal Assays : Validate activity using both fluorescence-based and radiometric assays (e.g., for protease inhibition).
- Meta-Analysis : Aggregate data from multiple studies (e.g., and ) to identify outliers and adjust for batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
